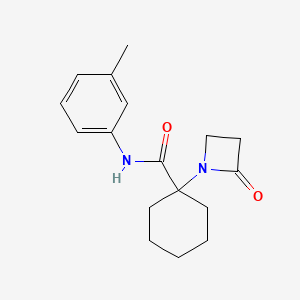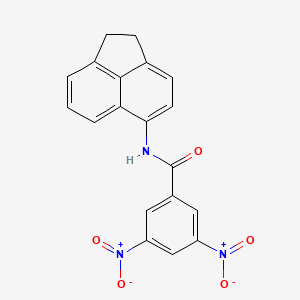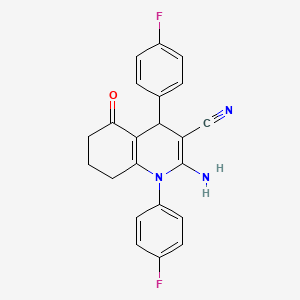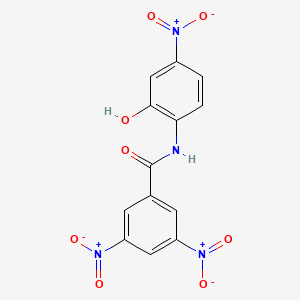![molecular formula C28H20Br2N4O5 B11535906 4,4'-oxybis{N'-[(4-bromophenyl)carbonyl]benzohydrazide}](/img/structure/B11535906.png)
4,4'-oxybis{N'-[(4-bromophenyl)carbonyl]benzohydrazide}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-BROMO-N’-[4-(4-{[(4-BROMOPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENOXY)BENZOYL]BENZOHYDRAZIDE: is a complex organic compound characterized by its multiple bromine atoms and hydrazide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-N’-[4-(4-{[(4-BROMOPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENOXY)BENZOYL]BENZOHYDRAZIDE typically involves multiple steps, starting from simpler brominated aromatic compounds. One common route involves the reaction of 4-bromobenzoyl chloride with 4-bromophenylhydrazine to form an intermediate, which is then further reacted with 4-(4-formylphenoxy)benzoic acid under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides and quinones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex aromatic structures and polymers.
Biology: In biological research, it is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine: The compound’s potential therapeutic properties are being explored, particularly its role in inhibiting certain enzymes and pathways involved in disease progression.
Industry: In the industrial sector, it is used in the development of advanced materials, including liquid crystals and organic semiconductors .
Mécanisme D'action
The mechanism of action of 4-BROMO-N’-[4-(4-{[(4-BROMOPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENOXY)BENZOYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparaison Avec Des Composés Similaires
4-BROMO-N’-(4-NITROBENZOYL)BENZOHYDRAZIDE: Similar structure but with a nitro group instead of a formohydrazido group.
4,4’-((4-BROMOPHENYL)AZANEDYL)DIBENZALDEHYDE: Contains a similar bromophenyl group but different functional groups.
Uniqueness: The uniqueness of 4-BROMO-N’-[4-(4-{[(4-BROMOPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENOXY)BENZOYL]BENZOHYDRAZIDE lies in its specific combination of bromine atoms and hydrazide groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C28H20Br2N4O5 |
|---|---|
Poids moléculaire |
652.3 g/mol |
Nom IUPAC |
N'-(4-bromobenzoyl)-4-[4-[[(4-bromobenzoyl)amino]carbamoyl]phenoxy]benzohydrazide |
InChI |
InChI=1S/C28H20Br2N4O5/c29-21-9-1-17(2-10-21)25(35)31-33-27(37)19-5-13-23(14-6-19)39-24-15-7-20(8-16-24)28(38)34-32-26(36)18-3-11-22(30)12-4-18/h1-16H,(H,31,35)(H,32,36)(H,33,37)(H,34,38) |
Clé InChI |
OEVWTXPHSHLWQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)Br)OC3=CC=C(C=C3)C(=O)NNC(=O)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,4-dichlorophenyl)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11535839.png)

![2-methoxy-4-[(E)-{2-[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11535846.png)
![4-Bromo-2-chloro-6-[(E)-[(2,5-dimethylphenyl)imino]methyl]phenol](/img/structure/B11535849.png)

![2,4-dichloro-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11535880.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11535886.png)
![3-bromo-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methylaniline](/img/structure/B11535890.png)
![6-(2-Chlorophenyl)-2-[(3,4-difluorobenzyl)sulfanyl]-4-phenylpyridine-3-carbonitrile](/img/structure/B11535893.png)

![N-(4-{[4-(benzyloxy)benzylidene]amino}phenyl)acetamide](/img/structure/B11535908.png)

